Ethyl 2-amino-4-fluoro-4-methylpentanoate hydrochloride
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Overview
Description
Ethyl 2-amino-4-fluoro-4-methylpentanoate hydrochloride is a chemical compound with the molecular formula C8H17ClFNO2 and a molecular weight of 213.68 g/mol . It is a white solid that is soluble in water and some organic solvents. This compound is known for its chiral nature, meaning it has a specific orientation in space that can affect its chemical behavior and interactions .
Preparation Methods
The synthesis of Ethyl 2-amino-4-fluoro-4-methylpentanoate hydrochloride can be achieved through various organic reactions. One common method involves the reaction of ethyl 2-amino-4-fluoro-4-methylpentanoate with hydrochloric acid to form the hydrochloride salt . The reaction conditions typically include an inert atmosphere and temperatures ranging from 2-8°C to ensure the stability and purity of the product . Industrial production methods may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure consistency and safety .
Chemical Reactions Analysis
Ethyl 2-amino-4-fluoro-4-methylpentanoate hydrochloride undergoes several types of chemical reactions, including:
Scientific Research Applications
Ethyl 2-amino-4-fluoro-4-methylpentanoate hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Ethyl 2-amino-4-fluoro-4-methylpentanoate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The chiral nature of the compound allows it to fit into specific binding sites, influencing biochemical pathways and reactions . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Ethyl 2-amino-4-fluoro-4-methylpentanoate hydrochloride can be compared with other similar compounds, such as:
Ethyl 2-amino-4-methylpentanoate: Lacks the fluorine atom, which can affect its reactivity and interactions.
Ethyl 2-amino-4-fluoro-4-methylpentanoate sulfate: Contains a sulfate group instead of a hydrochloride, which can influence its solubility and stability.
Ethyl 2-amino-4-fluoro-4-methylpentanoate: The base form without the hydrochloride salt, which can affect its solubility and reactivity.
These comparisons highlight the unique properties of this compound, particularly its chiral nature and the presence of the fluorine atom, which can significantly influence its chemical behavior and applications.
Properties
Molecular Formula |
C8H17ClFNO2 |
---|---|
Molecular Weight |
213.68 g/mol |
IUPAC Name |
ethyl 2-amino-4-fluoro-4-methylpentanoate;hydrochloride |
InChI |
InChI=1S/C8H16FNO2.ClH/c1-4-12-7(11)6(10)5-8(2,3)9;/h6H,4-5,10H2,1-3H3;1H |
InChI Key |
JAKZTACOAZGMPR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(CC(C)(C)F)N.Cl |
Origin of Product |
United States |
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